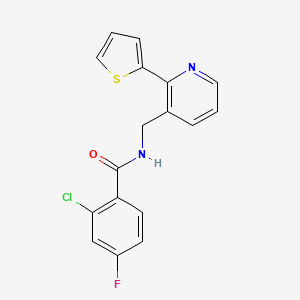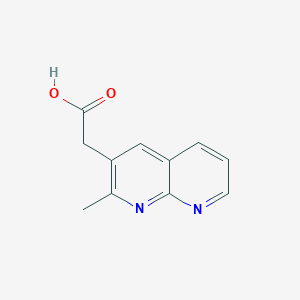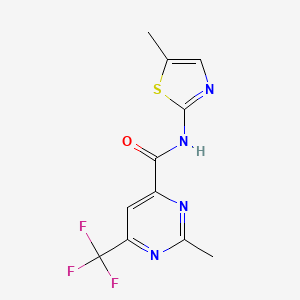
2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical entity that appears to be a derivative of benzamide with substitutions that include chloro, fluoro, and thiophenyl groups. This compound is not directly mentioned in the provided papers, but its structure suggests it could be of interest in the field of organic chemistry due to the presence of multiple reactive functional groups which may allow for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid, which included chlorination and aminolysis among other steps, resulting in a good yield of 54.5% . Although the exact synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H-NMR, 13C-NMR, IR, MS, and X-ray single-crystal determination . These techniques are crucial for verifying the identity and purity of synthesized compounds. The molecular packing in crystals can be influenced by hydrogen bonding, as seen in the case of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide .
Chemical Reactions Analysis
The presence of functional groups such as chloro, fluoro, and amide in the compound suggests that it could participate in various chemical reactions. For example, the chloro group could undergo substitution reactions, while the fluoro group could affect the reactivity and electronic properties of the molecule. The benzamide moiety could engage in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular packing of the compound . The presence of different substituents can significantly alter properties like solubility, melting point, and reactivity. The optical properties, such as absorption and emission spectra, can also be of interest, especially for compounds with potential applications in fluorescence or as nonlinear optical materials .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
- Synthesis of Pyridine and Thiophene Derivatives : Research demonstrates the synthesis and reactivity of thiophene derivatives towards various nitrogen nucleophiles, leading to the creation of diverse heterocyclic compounds. Such compounds are of interest due to their potential applications in medicinal chemistry and materials science (Mohareb et al., 2004).
Material Science
- High Refractive Index Polymers : Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, demonstrating high refractive indices and thermal stability. These materials are valuable for optical and electronic applications due to their unique photophysical properties (Tapaswi et al., 2015).
Antipathogenic Activity
- Antimicrobial Agents : Certain benzamide derivatives have been synthesized and shown significant antipathogenic activity, particularly against biofilm-forming bacteria. This suggests potential applications of similar compounds in developing new antimicrobial strategies (Limban et al., 2011).
Fluorescent Materials
- Blue Fluorescence from BF2 Complexes : Studies on benzamide ligands that emit blue fluorescence upon complexation, indicating potential uses in organic electronics and fluorescence-based sensing technologies (Yamaji et al., 2017).
Crystal Structure Analysis
- Crystallographic Studies : Detailed analysis of crystal structures provides insights into molecular packing, hydrogen bonding interactions, and potential applications in designing molecular materials with specific optical or mechanical properties (Deng et al., 2014).
Zukünftige Richtungen
The future directions for research on this compound and similar thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . Additionally, the development of more selective synthesis methods could be a valuable area of future research .
Wirkmechanismus
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives can have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)5-6-13(14)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMRRFVQNIIGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)
![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)
![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)

![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)
